Tert-butyl 3-(((1-methyl-1h-1,2,4-triazol-5-yl)methyl)amino)pyrrolidine-1-carboxylate

Description

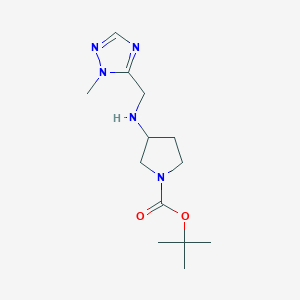

This compound features a pyrrolidine core (a five-membered saturated heterocycle) substituted with a tert-butyl carbamate group at the 1-position and a 1-methyl-1H-1,2,4-triazole moiety linked via a methylene amino group at the 3-position . The tert-butyl group enhances steric protection and metabolic stability, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors.

Properties

Molecular Formula |

C13H23N5O2 |

|---|---|

Molecular Weight |

281.35 g/mol |

IUPAC Name |

tert-butyl 3-[(2-methyl-1,2,4-triazol-3-yl)methylamino]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)18-6-5-10(8-18)14-7-11-15-9-16-17(11)4/h9-10,14H,5-8H2,1-4H3 |

InChI Key |

RAWQHPZONABJSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCC2=NC=NN2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(((1-methyl-1h-1,2,4-triazol-5-yl)methyl)amino)pyrrolidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(((1-methyl-1h-1,2,4-triazol-5-yl)methyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic substitution reactions are common, especially involving the triazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN₃) and alkyl halides are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Tert-butyl 3-(((1-methyl-1h-1,2,4-triazol-5-yl)methyl)amino)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(((1-methyl-1h-1,2,4-triazol-5-yl)methyl)amino)pyrrolidine-1-carboxylate involves its role as a ligand in catalytic reactions. The triazole moiety coordinates with metal ions, such as copper, to facilitate the formation of covalent bonds between azides and alkynes. This coordination enhances the reaction rate and selectivity, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Fluorinated Pyrrolidine-Triazole Derivative

Compound: tert-butyl (2R,4S)-4-fluoro-2-{3-[(methylamino)methyl]-1H-1,2,4-triazol-5-yl}pyrrolidine-1-carboxylate hydrochloride .

- Stereochemistry: The (2R,4S) configuration suggests enantiomer-specific activity, which may improve target selectivity compared to the non-fluorinated, non-chiral target compound. Salt Form: The hydrochloride salt increases aqueous solubility, advantageous for formulation.

Pyridine-Based Analogs

Compound : tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate .

- Key Differences: Heterocycle Replacement: Pyridine replaces triazole, reducing polarity and hydrogen-bonding capacity.

- Implications : Pyridine’s lower polarity compared to triazole could result in higher logP values, favoring passive diffusion but reducing solubility.

Piperidine-Triazole Derivative

Compound : 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)piperidine .

- Structural Differences :

- Ring Size : Piperidine (six-membered) vs. pyrrolidine (five-membered) alters conformational flexibility and ring strain.

- Substitution Pattern : Lack of the carbamate group reduces steric shielding but simplifies synthetic routes.

- Functional Impact : The larger piperidine ring may influence binding pocket compatibility in biological targets.

Quinoline-Triazole Coformer Salts

Compound: Coformer salts of (2S,3S)-methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate .

- Key Differences: Core Structure: Quinoline (aromatic tricyclic system) replaces pyrrolidine, enabling extended π-π interactions. Fluorine Atoms: Dual fluorine substitutions enhance metabolic stability and electron-withdrawing effects.

Biological Activity

Tert-butyl 3-(((1-methyl-1H-1,2,4-triazol-5-yl)methyl)amino)pyrrolidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 266.34 g/mol. The compound features a pyrrolidine ring and a triazole moiety, which are often associated with various pharmacological activities.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds containing the triazole structure. For instance, derivatives similar to tert-butyl 3-(((1-methyl-1H-1,2,4-triazol-5-yl)methyl)amino)pyrrolidine have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for these derivatives ranged from μmol to μmol, comparable to the standard anti-inflammatory drug celecoxib .

Antimicrobial Activity

Triazole-containing compounds are known for their antimicrobial properties. A study indicated that triazole derivatives could effectively inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve interference with the biosynthesis of ergosterol in fungal membranes, similar to other antifungal agents like fluconazole.

Neuropharmacological Effects

Compounds with triazole rings have been investigated for their effects on the central nervous system (CNS). For example, some derivatives exhibit selective affinity for GABA_A receptors, influencing anxiolytic and sedative effects. Research has shown that certain triazole derivatives can act as inverse agonists at specific receptor subtypes, indicating potential for therapeutic applications in anxiety disorders .

Structure-Activity Relationships (SAR)

The biological activity of tert-butyl 3-(((1-methyl-1H-1,2,4-triazol-5-yl)methyl)amino)pyrrolidine can be significantly influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Substitution on triazole ring | Alters binding affinity to target enzymes/receptors |

| Variation in alkyl groups | Changes lipophilicity and bioavailability |

| Alteration in carboxylate group | Impacts solubility and stability |

Understanding these relationships aids in the design of more effective derivatives with enhanced biological activity.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in preclinical models:

- Inflammation Model : In a carrageenan-induced paw edema study in rats, a related triazole derivative exhibited significant reduction in edema compared to controls, suggesting potent anti-inflammatory properties .

- Antimicrobial Testing : A series of triazole derivatives were tested against common pathogens. One derivative showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .

- CNS Activity : A study involving behavioral assays demonstrated that certain triazole analogs reduced anxiety-like behavior in mice models when administered at specific dosages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.